Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
CAS No.: 900008-13-1
Cat. No.: VC6217774
Molecular Formula: C19H15ClN2O6S
Molecular Weight: 434.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900008-13-1 |
|---|---|
| Molecular Formula | C19H15ClN2O6S |
| Molecular Weight | 434.85 |
| IUPAC Name | ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-16(28-29(25,26)13-8-4-3-5-9-13)12-17(23)22(21-18)15-11-7-6-10-14(15)20/h3-12H,2H2,1H3 |
| Standard InChI Key | PIYQTKJSJUIWJZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate, reflects its intricate structure. Its molecular formula, C₁₉H₁₅ClN₂O₆S, corresponds to a molecular weight of 434.85 g/mol. Key structural features include:
-
A 2-chlorophenyl ring at position 1, enhancing electrophilic substitution reactivity.
-
A phenylsulfonyloxy group at position 4, contributing to steric bulk and hydrogen-bonding potential.
-
An ethyl ester at position 3, facilitating solubility in organic solvents.
The pyridazine core’s conjugated double-bond system enables π-π interactions, critical for binding biological targets.
Physicochemical Characteristics
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₂O₆S |
| Molecular Weight | 434.85 g/mol |
| CAS Number | 900008-13-1 |
| IUPAC Name | Ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Synthesis and Optimization Strategies
Synthetic Pathways
The compound’s synthesis involves multi-step organic reactions, typical of pyridazine derivatives. While explicit protocols are proprietary, plausible steps include:
-
Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters.
-
Sulfonylation at position 4 using benzenesulfonyl chloride under basic conditions.
Reaction optimization likely requires anhydrous conditions, catalysts (e.g., DMAP), and temperature control to minimize side reactions.
Challenges in Scale-Up
Key challenges include:
-
Regioselectivity: Ensuring sulfonylation occurs exclusively at position 4.
-
Purification: Separating byproducts due to the compound’s polar functional groups.
-
Yield Optimization: Reported yields for analogous compounds range from 40–65%, suggesting room for improvement .
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis would reveal:
-
C=O stretches at ~1,700 cm⁻¹ (ester and ketone groups).
-
S=O stretches at ~1,350 cm⁻¹ and ~1,150 cm⁻¹ (sulfonyl group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz):
-
δ 1.20–1.40 (t, 3H, CH₂CH₃), δ 4.20–4.40 (q, 2H, OCH₂), δ 7.40–8.10 (m, 9H, aromatic protons).
¹³C NMR: -
δ 165–170 ppm (ester C=O), δ 155–160 ppm (ketone C=O), δ 130–140 ppm (aromatic carbons) .
UV-Vis Spectroscopy
Electronic transitions in the 240–280 nm range (π→π* of aromatic systems) and 300–350 nm (n→π* of carbonyl groups) are expected .
Biological Activities and Mechanistic Insights
Antibacterial Properties
Pyridazine derivatives exhibit broad-spectrum antibacterial activity. For example, mixed-ligand complexes of similar structures show inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 μg/mL . While direct data for this compound is unavailable, its sulfonyl group may enhance membrane permeability, potentiating activity against Gram-positive pathogens.
| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antitumor Activity (IC₅₀, μM) |
|---|---|---|
| Target Compound | Data pending | Data pending |
| [Co(HL)₂(N₃)₂]·2H₂O | 14–18 | N/A |
| Trimethylphenyl Analog | 10–12 | 18.5 (MCF-7) |
Structural Analogs and Structure-Activity Relationships
Role of Substituents
-
2-Chlorophenyl Group: Enhances lipophilicity and target binding via halogen bonding.
-
Phenylsulfonyloxy Group: Increases metabolic stability compared to hydroxyl groups.
-
Ethyl Ester: Balances solubility and bioavailability; hydrolyzes in vivo to active carboxylic acid .
Comparison with Trimethylphenyl Analog
The analog ethyl 1-(2-chlorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 899959-00-3) differs by methyl substituents on the sulfonylphenyl ring . These groups reduce polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility.
Future Research Directions
-
Synthetic Methodologies: Develop one-pot syntheses to improve efficiency.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
-
Target Identification: Use computational docking to identify protein targets (e.g., DNA gyrase, COX-2).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume